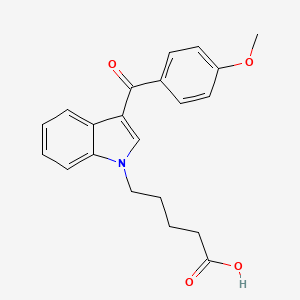

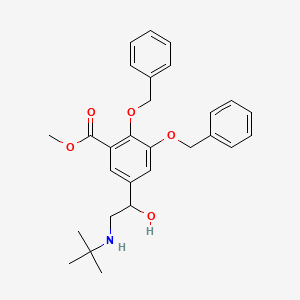

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester” is a chemical compound with the molecular formula C28H33NO5 . It’s used as a reference material that meets strict industry standards .

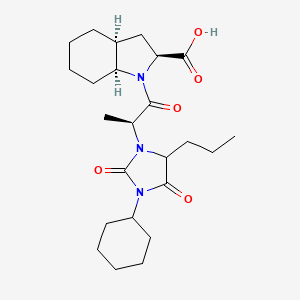

Molecular Structure Analysis

The molecular structure of “4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester” is represented by the formula C28H33NO5 . The molecular weight is 463.57 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis process of analogues similar to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester has been explored, demonstrating the utility of these compounds in creating potential inhibitors for specific enzymes. For instance, the synthesis of (2R)-2-methyl-4,5-dideoxy and (2R)-2-methyl-4-deoxy analogues of 6-phosphogluconate, employing the Evans aldol reaction, highlights the chemical versatility of these compounds (Dardonville & Gilbert, 2003).

Biochemical Applications

- Studies on bromophenol derivatives from the red alga Rhodomela confervoides, which include compounds structurally similar to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester, have shown that these compounds can be inactive against several human cancer cell lines and microorganisms. This suggests potential applications in biomedical research and drug development (Zhao et al., 2004).

Metabolism and Pharmacokinetics

- Research on the metabolism of AG7088, a compound structurally related to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester, in liver microsomes from various species including humans, has provided insights into the metabolic pathways of similar compounds. This type of research is crucial for understanding how these compounds are processed in the body, which is vital for drug development (Zhang et al., 2001).

Biological Activity

- The study of compounds like 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, which have a similar structure to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester, helps in understanding their biological activity. These compounds' potential for inhibiting lipid peroxidation suggests their use in antioxidant research and therapy (Guo et al., 2015).

Propiedades

IUPAC Name |

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUSSISASFFAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)